![molecular formula C20H26O6S B14287265 1,1'-[Sulfanediylbis(methylene)]bis(3,4,5-trimethoxybenzene) CAS No. 116488-95-0](/img/structure/B14287265.png)
1,1'-[Sulfanediylbis(methylene)]bis(3,4,5-trimethoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Sulfanediylbis(methylene)]bis(3,4,5-trimethoxybenzene) is an organic compound characterized by the presence of two 3,4,5-trimethoxybenzene groups connected by a sulfanediylbis(methylene) linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Sulfanediylbis(methylene)]bis(3,4,5-trimethoxybenzene) typically involves the reduction of elemental sulfur to disulfide anion using hydrazine hydrate in the presence of potassium hydroxide (KOH). This is followed by the reaction with 3,4,5-trimethoxybenzyl chloride under phase-transfer catalysis or in dimethylformamide (DMF) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Sulfanediylbis(methylene)]bis(3,4,5-trimethoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanediylbis(methylene) linker to a simpler form.
Substitution: The methoxy groups on the benzene rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene rings.
Applications De Recherche Scientifique
1,1’-[Sulfanediylbis(methylene)]bis(3,4,5-trimethoxybenzene) has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,1’-[Sulfanediylbis(methylene)]bis(3,4,5-trimethoxybenzene) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s methoxy groups and sulfanediylbis(methylene) linker play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[Sulfanediylbis(methylene)]bis(4-nitrobenzene): Similar structure but with nitro groups instead of methoxy groups.
1,1’-[Sulfanediylbis(methylene)]bis(4-methoxybenzene): Similar structure but with fewer methoxy groups.
Uniqueness
1,1’-[Sulfanediylbis(methylene)]bis(3,4,5-trimethoxybenzene) is unique due to the presence of three methoxy groups on each benzene ring, which can significantly influence its chemical reactivity and interactions with other molecules. This makes it distinct from other compounds with fewer or different substituents.
Propriétés
Numéro CAS |
116488-95-0 |
|---|---|
Formule moléculaire |
C20H26O6S |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
1,2,3-trimethoxy-5-[(3,4,5-trimethoxyphenyl)methylsulfanylmethyl]benzene |
InChI |
InChI=1S/C20H26O6S/c1-21-15-7-13(8-16(22-2)19(15)25-5)11-27-12-14-9-17(23-3)20(26-6)18(10-14)24-4/h7-10H,11-12H2,1-6H3 |
Clé InChI |
XVWCWQNYFVAZGT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)CSCC2=CC(=C(C(=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Propylpyrimido[1,2-a]purin-10(1H)-one](/img/structure/B14287202.png)
![1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol](/img/structure/B14287204.png)
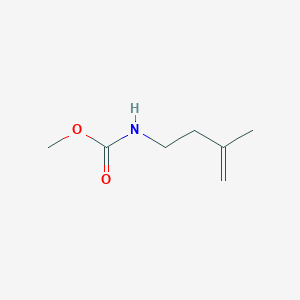
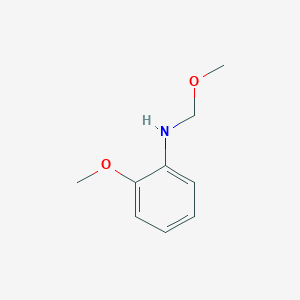
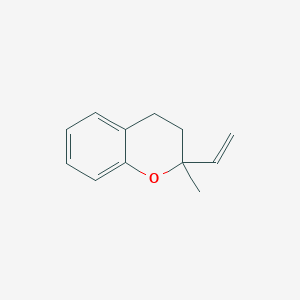
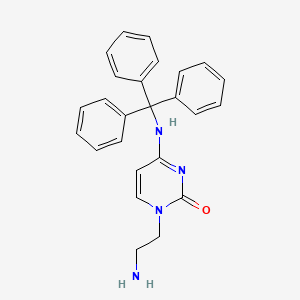
![Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate](/img/structure/B14287230.png)
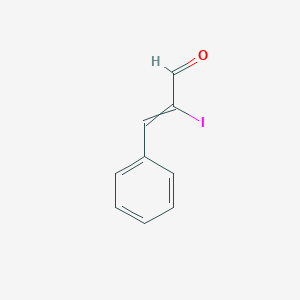

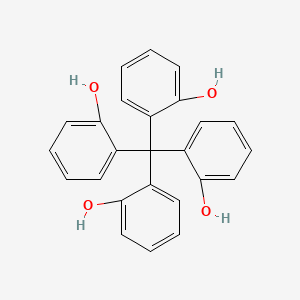
![2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol](/img/structure/B14287241.png)
![9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline](/img/structure/B14287242.png)
![4-Ethoxy-2-(1-ethoxycyclopropyl)-5,7-dipropylcyclopenta[b]pyran](/img/structure/B14287248.png)
